3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
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Overview
Description
. This compound is a derivative of naphthalene, featuring a sulfonic acid group and a dimethylamino group. It is commonly used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-1-naphthalenesulfonic acid hydrate typically involves the sulfonation of naphthalene followed by the introduction of the dimethylamino group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and dimethylamine for the amino group introduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene is then reacted with dimethylamine under controlled temperature and pressure conditions to form the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Electrophiles: Halogens or nitro compounds for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Sulfonate salts.
Substitution Products: Halogenated or nitro-substituted derivatives.
Chemistry:
- Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
- Acts as a reagent in the synthesis of more complex organic molecules.
Biology:
- Employed in the study of protein-ligand interactions.
- Used in fluorescence microscopy to stain biological samples.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules via its sulfonic acid and dimethylamino groups. These interactions can lead to changes in the fluorescence properties of the compound, making it useful in various analytical techniques. The molecular targets often include proteins and nucleic acids, where the compound can bind and alter their behavior.
Comparison with Similar Compounds
- 5-Amino-1-naphthalenesulfonic acid
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
Comparison:
- 5-Dimethylamino-1-naphthalenesulfonic acid hydrate is unique due to the presence of both the dimethylamino and sulfonic acid groups, which confer distinct fluorescence properties and reactivity.
- Compared to 5-Amino-1-naphthalenesulfonic acid , the dimethylamino derivative exhibits stronger fluorescence and different solubility characteristics.
- The presence of the dimethylamino group also makes it more reactive in certain substitution reactions compared to 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid .
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15) |
InChI Key |
JSZAOWXWUFOQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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